Fmoc-a-Me-Ser-lactone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

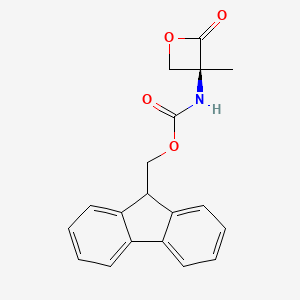

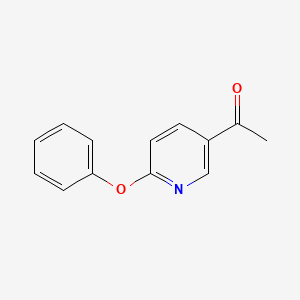

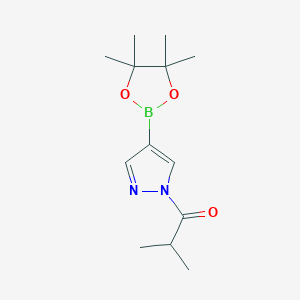

Fmoc-α-Me-Ser-lactone is an organic chemical substance used in scientific research. It has a molecular weight of 323.35 and a chemical formula of C₁₉H₁₇NO₄ . The compound is also known by the synonym (S)-3-(Fmoc-amino)-3-methyloxetan-2-one .

Synthesis Analysis

The synthesis of peptides often employs the Fmoc/tert-butyl strategy . The introduction of Fmoc in N-unprotected amino acids can be challenging due to the formation of dipeptides and sometimes tripeptides as impurities . An efficient method using Fmoc-Amox, an oxime-based derivative, has been reported for the synthesis of Fmoc-glycine with no traces of side reactions .Molecular Structure Analysis

The molecular structure of Fmoc-α-Me-Ser-lactone consists of a fluorenyl group attached to a methyloxycarbonyl group, which is further connected to a serine lactone . The structure exhibits a unique atomic arrangement, with each molecule hydrogen bonded to the Fmoc carbonyl tail of another molecule, generating a non-planar cyclic quartet arrangement .Physical And Chemical Properties Analysis

Fmoc-α-Me-Ser-lactone is a solid at room temperature and should be stored at temperatures below -15°C . It is an organic chemical substance used in scientific research. The sodium salts of amino acids with hydrophobic fluorenyl methyloxy carbonyl (FMOC) group and short alkyl side chains are found to have surfactant properties .科学的研究の応用

- Hydrogel Formation Mechanism : Fmoc-alpha-Me-Ser-lactone self-assembles into hydrogels through physical and thermal stimuli. The collective action of different non-covalent interactions, including Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions, contributes to gel formation .

Innovative Drug Synthesis

In pharmaceutical research, Fmoc-alpha-Me-Ser-lactone is a valuable building block. Its Fmoc-protected nature allows precise incorporation into peptide sequences, enabling the construction of complex therapeutic molecules. Researchers use it to synthesize innovative drug candidates .

Bio-Inspired Self-Organization

While modified short peptides have been extensively studied, the self-organization and applications of Fmoc-modified simple biomolecules remain intriguing. Fmoc-alpha-Me-Ser-lactone contributes to self-assembling materials, which have diverse applications, including antimicrobial materials and emulsifiers for food, cosmetics, and biomedical industries .

作用機序

Target of Action

Fmoc-alpha-Me-Ser-lactone, also known as Fmoc-a-Me-Ser-lactone, is primarily used in the field of peptide synthesis . Its primary target is the amino group of an amino acid that is being incorporated into a peptide chain . The Fmoc group serves as a temporary protecting group for the amino group during the synthesis process .

Mode of Action

The Fmoc group is base-labile, meaning it can be removed under basic conditions . During peptide synthesis, the Fmoc group is removed by a base, usually piperidine , to unmask the amino group of the amino acid. This allows the amino acid to be incorporated into the peptide chain . The Fmoc group’s stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid is a key attribute that enables its use in peptide synthesis .

Biochemical Pathways

The primary biochemical pathway involved in the action of Fmoc-alpha-Me-Ser-lactone is peptide synthesis . The removal of the Fmoc group and the subsequent incorporation of the amino acid into the peptide chain is a critical step in this pathway . The Fmoc group’s unique properties have enabled the synthesis of peptides of significant size and complexity .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability if it were to be administered.

Result of Action

The result of the action of Fmoc-alpha-Me-Ser-lactone is the successful synthesis of peptides . By temporarily protecting the amino group of an amino acid, it allows for the precise incorporation of this amino acid derivative into peptide sequences, enabling the construction of complex therapeutic molecules .

Action Environment

The action of Fmoc-alpha-Me-Ser-lactone is influenced by the pH of the environment. As the Fmoc group is base-labile, a basic environment is required for its removal . Additionally, the compound is stable at temperatures below -15°C, suggesting that low temperatures may be beneficial for its storage and stability .

将来の方向性

The Fmoc SPPS technology has seen continuous improvements in peptide quality, synthesis time, and novel synthetic targets . The development of a novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions for the synthesis of complex peptides has been reported . This new method is valuable for Fmoc deprotection in the synthesis of complex peptides that contain highly reactive electrophiles .

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(3S)-3-methyl-2-oxooxetan-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-19(11-24-17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,20,22)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBOCHIWURUNHG-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(COC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-alpha-Me-Ser-lactone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,5R)-1-[(t-Butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B6306742.png)

![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline](/img/structure/B6306764.png)

![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B6306777.png)

![9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole](/img/structure/B6306784.png)

![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B6306805.png)